5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the ethyl group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 3-methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the carboxamide group: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the thiophene ring with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as described above but are optimized for higher yields and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
- 2-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide
Uniqueness
5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of the ethyl group, 3-methoxyphenyl group, and carboxamide functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-15-9-13(10-20-15)16(18)17-11(2)12-6-5-7-14(8-12)19-3/h5-11H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWSZDCHTVRFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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